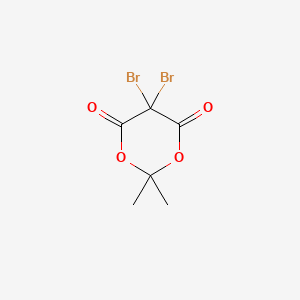

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

説明

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 66131-14-4), also known as 5,5-dibromomeldrum’s acid, is a brominated derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its molecular formula is C₆H₆Br₂O₄, with a molecular weight of 301.92 g/mol . This compound is characterized by two bromine atoms at the 5-position of the dioxane ring, which significantly enhance its electrophilicity compared to non-halogenated analogs. It is primarily used as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of heterocyclic compounds. Storage requires an inert atmosphere and freezing below -20°C to maintain stability .

特性

IUPAC Name |

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNIRVIOCWRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471860 | |

| Record name | 5,5-Dibromomeldrum's Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-14-4 | |

| Record name | 5,5-Dibromomeldrum's Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Scheme:

$$

\text{Meldrum's acid} + \text{Br}_2 \xrightarrow[\text{KOH or NaOH}]{\text{solvent}} \text{this compound}

$$

- Reagents : Bromine (Br2), Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

- Solvent : Typically aqueous or mixed aqueous-organic solvents to facilitate bromination

- Conditions : Controlled temperature to avoid over-bromination or decomposition

Mechanistic Insights and Optimization

The reaction proceeds via enolate formation of Meldrum’s acid under basic conditions, which then undergoes electrophilic bromination at the 5-position. The use of a base is critical to generate the reactive enolate intermediate, ensuring regioselectivity and efficiency.

- Base choice : Potassium hydroxide and sodium hydroxide are preferred due to their strong basicity and solubility.

- Bromine addition : Slow addition of bromine helps control the reaction rate and avoid side reactions.

- Temperature control : Mild temperatures (0–25°C) are generally maintained to prevent decomposition.

Alternative Approaches and Variations

While bromination of Meldrum’s acid is the primary route, other halogenation methods have been explored for related derivatives, such as:

- 5-Bromo Meldrum’s acid preparation : Monobromination under milder conditions or with limiting bromine equivalents.

- Use of other brominating agents : N-bromosuccinimide (NBS) or bromine in organic solvents for selective halogenation.

However, these alternatives are less commonly applied for the dibromo derivative due to lower selectivity or yields.

Data Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity : The bromination of Meldrum’s acid under basic conditions is highly selective for the 5-position, producing the dibromo compound without significant side products.

- Scalability : The reaction is scalable and reproducible, making it suitable for laboratory and industrial synthesis.

- Purification : The product can be purified by recrystallization from suitable solvents due to its distinct physical properties.

- Stability : this compound is stable under normal storage conditions but should be protected from light and moisture to prevent decomposition.

化学反応の分析

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include amines and thiols.

Reduction Reactions: The compound can be reduced to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione using reducing agents such as sodium borohydride.

Ring-Opening Reactions: The dioxane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions.

科学的研究の応用

Organic Synthesis

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a critical reagent in organic synthesis. Its applications include:

- Selective α-Bromination of Aldehydes: This process introduces bromine at the alpha position of aldehydes, facilitating further functionalization.

- α′-Bromination of α,β-Unsaturated Ketones: The compound allows for selective bromination at the alpha prime position, enabling the synthesis of complex molecules.

- Reductive Coupling Reactions: It can participate in reductive coupling to yield ethylenetetracarboxylates, which are valuable intermediates in organic chemistry.

Biochemical Applications

In biological studies, this compound is employed for:

- Investigating Enzyme Mechanisms: The compound acts as a probe to study the mechanisms of various enzymes due to its electrophilic nature .

- Protein Interaction Studies: It is utilized in assays to explore protein interactions and enzyme-substrate dynamics .

Pharmaceutical Development

The compound has potential applications in drug development:

- Precursor for Anti-Cancer Agents: Its derivatives are being explored as precursors for synthesizing novel anti-cancer compounds due to their ability to modify biological pathways .

Case Study 1: Synthesis of Brominated Compounds

In a study conducted on the synthesis of brominated compounds using this compound as a reagent, researchers demonstrated its effectiveness in achieving high yields of α-brominated aldehydes. The study highlighted the compound's ability to selectively brominate under mild conditions without significant side reactions.

Case Study 2: Enzyme Mechanism Investigation

A biochemical study utilized this compound to elucidate the mechanism of action of a specific enzyme involved in metabolic pathways. The findings indicated that the compound could effectively label active sites within the enzyme structure, providing insights into substrate binding and catalysis .

作用機序

The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to undergo nucleophilic substitution and other reactions due to the presence of bromine atoms. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making the compound highly reactive in various chemical processes .

類似化合物との比較

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

- Synthesis : Reacting Meldrum’s acid with benzoyl chloride in acetonitrile (90% yield) .

- Reactivity : The benzoyl group introduces aromaticity, enabling use in Friedel-Crafts acylations.

- Applications : Intermediate in fluorinated compound synthesis (e.g., 5-benzoyl-5-fluoro derivative via Selectfluor) .

5,5-Dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

- Structure : Methyl groups at the 5-position instead of bromine.

- Reactivity : Less electrophilic than the dibromo analog; used in malonate-like condensations .

Halogenated Derivatives

1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione

5,5-Bis(aromatic)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives

- Synthesis : Formed via condensation of aromatic aldehydes with Meldrum’s acid in gluconic acid aqueous solution (81–92% yield) .

- Reactivity : Enhanced steric hindrance due to bulky aromatic substituents limits electrophilic reactivity compared to the dibromo analog.

Fluorinated Analogues

5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione

- Synthesis : Fluorination of 5-benzoyl-Meldrum’s acid using Selectfluor in acetonitrile .

- Reactivity : Fluorine’s electronegativity increases polarization, making it suitable for nucleophilic substitutions.

Comparative Data Table

Key Research Findings

Electrophilicity Hierarchy : The dibromo derivative exhibits higher electrophilicity than methyl or benzoyl-substituted analogs due to strong electron-withdrawing bromine atoms, enabling faster ring-opening reactions .

Synthetic Flexibility : Fluorinated derivatives (e.g., 5-fluoro-Meldrum’s acid) require milder conditions (room temperature, 16 hours) compared to brominated analogs, which often need elevated temperatures .

Catalytic Efficiency : La(OTf)₃ catalyzes the synthesis of 1,3-dioxane-4,6-diones with 62–77% yields, but brominated derivatives require halogen-specific reagents like Selectfluor or Br₂ .

生物活性

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's acid, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- CAS Number : 66131-14-4

- Molecular Formula : C₆H₆Br₂O₄

- Molecular Weight : 301.92 g/mol

- Melting Point : Approximately 75 °C

- Purity : ≥98% (by titrimetric analysis) .

Biological Activity

This compound exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

This table summarizes the antimicrobial efficacy observed in laboratory studies .

Cytotoxicity and Antitumor Activity

In vitro studies have suggested that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways.

A study demonstrated the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that the compound may be a candidate for further development as an antitumor agent .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, leading to disruption of replication and transcription processes.

- Oxidative Stress Induction : It may induce oxidative stress in cells by generating reactive oxygen species (ROS), contributing to its cytotoxic effects .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

-

Antimicrobial Application : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria.

"The results indicate that this compound could serve as a lead compound for the development of new antimicrobial agents" .

-

Cancer Research : In cancer research settings, this compound has been evaluated for its potential to enhance the efficacy of existing chemotherapeutic agents.

"Combination therapy with standard chemotherapeutics showed improved outcomes when used alongside this compound" .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound is synthesized via bromination of its precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione. Reaction conditions (e.g., temperature, stoichiometry of brominating agents like NBS or Br₂) significantly impact yield. For example, controlled addition of bromine at 0–5°C minimizes side reactions, as observed in analogous dioxane-dione brominations .

- Characterization : Use ¹H/¹³C NMR to confirm bromine substitution patterns and FT-IR to verify carbonyl retention (C=O stretch at ~1750 cm⁻¹). Compare with PubChem data for structural analogs .

Q. How can spectroscopic techniques distinguish this compound from its non-brominated analogs?

- Analytical Workflow :

- ¹³C NMR : Bromine’s electronegativity deshields adjacent carbons, shifting peaks downfield (e.g., C-4/C-6 carbonyl carbons shift from ~165 ppm to ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion clusters ([M]⁺ and [M+2]⁺) at m/z 336.90 (C₆H₈Br₂O₄) with isotopic patterns matching bromine .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bromine atoms increase electrophilicity at C-5 but introduce steric hindrance. Computational studies (e.g., DFT calculations) can model transition states, while kinetic experiments (e.g., monitoring reaction rates with amines) quantify steric vs. electronic contributions .

- Data Contradictions : Some studies report reduced reactivity due to steric bulk, while others highlight enhanced electrophilicity. Resolve by comparing solvent effects (polar aprotic solvents vs. non-polar) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

| Condition | Stability Metric | Key Finding (Example) |

|---|---|---|

| pH 2–3 (aqueous) | Hydrolysis rate (HPLC) | Rapid degradation (<24 hrs) |

| pH 7–9 (organic) | Crystallinity (XRD) | Stable for >7 days |

| 40°C (dry) | Thermal gravimetric (TGA) | Decomposition at 120°C |

- Reference environmental fate studies for halogenated compounds to predict degradation pathways .

Q. How can this compound serve as a scaffold for bioactive molecule design?

- Biological Interaction Studies :

- Use molecular docking to screen against target enzymes (e.g., kinases, proteases). The dioxane-dione core mimics cyclic peptide motifs, enabling hydrogen bonding with active sites .

- Validate with in vitro assays (e.g., IC₅₀ determination against cancer cell lines). Compare SAR with non-brominated analogs to isolate bromine’s role .

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

- Critical Analysis :

- Variable Control : Trace moisture or impurities in starting materials (e.g., dimethyl-dioxanedione purity) can alter bromination efficiency. Replicate methods with strict anhydrous conditions .

- Alternative Routes : Compare bromine sources (e.g., Br₂ vs. HBr/H₂O₂) and catalysts (e.g., FeBr₃). Higher yields (75–80%) are achieved with HBr/H₂O₂ due to milder conditions .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Conceptual Basis : Link to frontier molecular orbital theory (predicting electrophilic sites) and QSPR models (quantifying bromine’s impact on solubility/reactivity) .

- Experimental Validation : Use DoE (Design of Experiments) to optimize multi-variable conditions (e.g., temperature, solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。